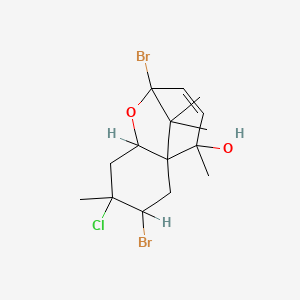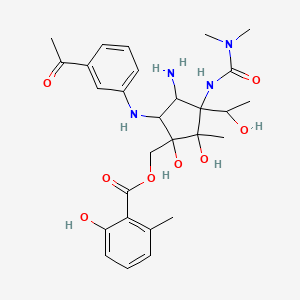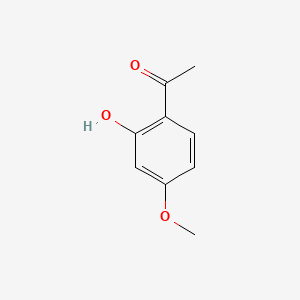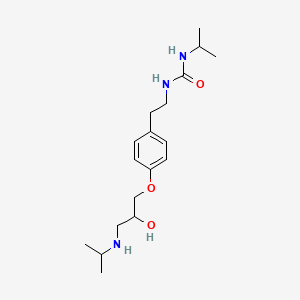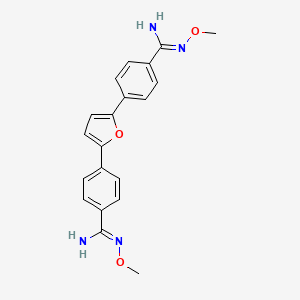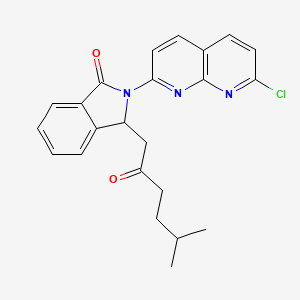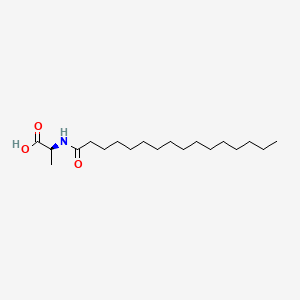
パルミトイルアラニン
概要
説明
Palmitoyl alanine, also known as N-palmitoyl L-alanine, belongs to the class of compounds known as N-acylamides . It is a palmitic acid amide of alanine . It has been used in the development of organogels for sustained drug delivery .
Synthesis Analysis
The synthesis of N-palmitoyl L-alanine derived organogels has been reported . Twelve different organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance .Molecular Structure Analysis
The molecular formula of N-palmitoyl alanine is C19H37NO3 . Its exact mass is 327.277344 .Chemical Reactions Analysis
Palmitoylation is a widespread lipid modification in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of N-palmitoyl alanine include a density of 1.0±0.1 g/cm3, a boiling point of 498.4±28.0 °C at 760 mmHg, and a flash point of 255.2±24.0 °C . It also has a molar refractivity of 95.2±0.3 cm3, a polar surface area of 66 Å2, and a logP of 5.37 .科学的研究の応用
注射用油のオルガノゲル形成
N-パルミトイル-L-アラニン誘導体は、注射用油にオルガノゲルを形成する能力について研究されています。これらのオルガノゲルは、薬物送達のための非経口移植として使用でき、時間をかけて薬物の制御放出を提供します。 これらの化合物のゲル化能力は評価されており、特定の誘導体はより高い転移温度で効果的にゲル化することが示されており、この用途に適しています .
薬物送達システム
N-パルミトイル-L-アラニン誘導体の薬物送達システムにおける可能性は、特に嘔吐の治療について探求されています。研究では、これらの化合物から得られたオルガノゲルを、その形態、熱的特性、生体内性能の観点から開発および評価してきました。 選択された製剤は、ラットに皮下注射すると、その場でゲルを形成することができ、生体適合性と薬物送達媒体としての有効性を示しています .
生体適合性評価
N-パルミトイル-L-アラニン誘導体の生体適合性は、医療処置への応用にとって重要です。 組織学的検査は、これらの化合物を生体内ゲルまたはインプラントの一部として使用した場合の、生物学的システム内での適合性を監視するために、一定期間にわたって行われてきました .
作用機序
Target of Action
Palmitoyl alanine, also known as (S)-2-Palmitamidopropanoic acid, is a type of lipid modification that specifically targets cysteine residues within many eukaryotic proteins . This process is known as protein S-palmitoylation . The primary targets of Palmitoyl alanine are the cysteine residues of these proteins .
Mode of Action
The interaction of Palmitoyl alanine with its targets involves the addition and removal of palmitate, a type of fatty acid . This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The biochemical pathways affected by Palmitoyl alanine involve a variety of biological processes. The attachment and removal of palmitate significantly regulate protein function . For instance, the localization of many immune molecules to the cellular membrane is required for the proper activation of innate and adaptive immune signaling . Palmitoylation plays a crucial role in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
It is known that the process of protein s-palmitoylation, which palmitoyl alanine is involved in, is a reversible process . This suggests that the compound can be added and removed from proteins, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of Palmitoyl alanine’s action are significant. By altering the membrane affinity of substrate proteins, Palmitoyl alanine can change their subcellular localization, stability, and protein-protein interactions . This can significantly regulate protein function in a variety of biological processes .
Action Environment
The action, efficacy, and stability of Palmitoyl alanine can be influenced by various environmental factors. For instance, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases, such as sensory incompetence or over-response to pathogens . This suggests that the environment within the human body, including the presence of disease, can impact the action of Palmitoyl alanine.
将来の方向性
生化学分析
Biochemical Properties
Palmitoyl alanine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein palmitoylation, a process where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Cellular Effects
Palmitoyl alanine has significant effects on various types of cells and cellular processes. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .
Molecular Mechanism
The mechanism of action of Palmitoyl alanine involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Metabolic Pathways
Palmitoyl alanine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
Palmitoyl alanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
(2S)-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFOSKZAWRBJI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204807 | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56255-31-3 | |
| Record name | Palmitoyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

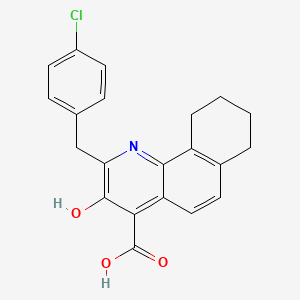
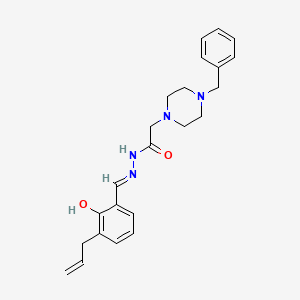
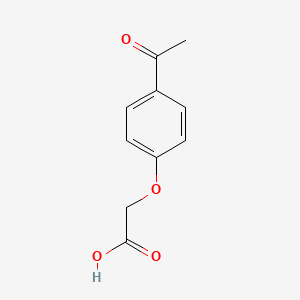

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
